molecular formula C9H13F3N2O3 B6281830 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid CAS No. 2649056-06-2

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid

Cat. No.: B6281830
CAS No.: 2649056-06-2
M. Wt: 254.2
InChI Key:
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Description

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is a chemical compound that features a pyrrolidine ring fused with an oxazole ring and is associated with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid typically involves the construction of the pyrrolidine and oxazole rings followed by their fusion. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under conditions that favor the formation of the five-membered ring.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.

    Fusion of Rings: The pyrrolidine and oxazole rings are then fused together through a series of condensation reactions.

    Association with Trifluoroacetic Acid:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Oxazole Derivatives: Compounds like oxazole and its derivatives share the oxazole ring structure.

Uniqueness

3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, trifluoroacetic acid is unique due to the combination of the pyrrolidine and oxazole rings, along with the presence of trifluoroacetic acid. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2649056-06-2

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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